molecular formula C23H21NO4 B11224617 2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane

2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane

Cat. No.: B11224617
M. Wt: 375.4 g/mol
InChI Key: VRDRBKFJOSGCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane is a complex organic compound characterized by its unique structure, which includes a dioxazinane ring substituted with benzoyl, phenoxymethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzoyl and phenyl derivatives with a dioxazinane precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-4-methyl phenyl benzoate
  • 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
  • 2-Benzoylpyrrole derivatives

Uniqueness

2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane is unique due to its specific substitution pattern on the dioxazinane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

[4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C23H21NO4/c25-22(18-10-4-1-5-11-18)24-16-21(17-26-20-14-8-3-9-15-20)27-23(28-24)19-12-6-2-7-13-19/h1-15,21,23H,16-17H2

InChI Key

VRDRBKFJOSGCDE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.